molecular formula C10H9F3N2O3S B8112023 1-Phenylimidazolium trifluoromethanesulfonate

1-Phenylimidazolium trifluoromethanesulfonate

Cat. No.: B8112023
M. Wt: 294.25 g/mol
InChI Key: FKGZYFHAFBWWPJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Phenylimidazolium trifluoromethanesulfonate typically involves the reaction of 1-phenylimidazole with trifluoromethanesulfonic acid. One common method includes dissolving 1-phenylimidazole in acetonitrile and adding trifluoromethanesulfonic acid under a nitrogen atmosphere . The reaction mixture is then stirred at room temperature until the reaction is complete. The product is isolated by filtration and purified by recrystallization.

Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield. The compound is often stored under inert gas to prevent degradation .

Chemical Reactions Analysis

1-Phenylimidazolium trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Coupling Reactions: It is used as a coupling agent in the synthesis of oligonucleotides.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s imidazolium core can be involved in redox processes under certain conditions.

Common reagents used in these reactions include acetonitrile, dimethylformamide (DMF), and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

3-phenyl-1H-imidazol-3-ium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.CHF3O3S/c1-2-4-9(5-3-1)11-7-6-10-8-11;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGZYFHAFBWWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]2=CNC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylimidazolium trifluoromethanesulfonate
Reactant of Route 2
1-Phenylimidazolium trifluoromethanesulfonate
Reactant of Route 3
1-Phenylimidazolium trifluoromethanesulfonate
Reactant of Route 4
1-Phenylimidazolium trifluoromethanesulfonate
Reactant of Route 5
1-Phenylimidazolium trifluoromethanesulfonate

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